5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 2-nitrobenzylideneamine, followed by cyclization with thiosemicarbazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino-substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-one
Uniqueness
5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C16H13N5O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O3S/c1-24-13-8-6-11(7-9-13)15-18-19-16(25)20(15)17-10-12-4-2-3-5-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ |
InChI Key |
YSJRFNOIWZPNPJ-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.